3-(2-Methoxyphenoxy)benzoic acid
Overview
Description
3-(2-Methoxyphenoxy)benzoic acid is a chemical compound that belongs to the family of benzoic acids. It is characterized by the presence of a methoxy group attached to a phenoxy group, which is further connected to a benzoic acid moiety. This compound is a white crystalline powder that is soluble in organic solvents but insoluble in water.
Mechanism of Action
3-(2-Methoxyphenoxy)benzoic acid: , also known as 2-(3-Carboxyphenoxy)anisole , belongs to the class of organic compounds known as azobenzenes . These compounds contain a central azo group, where each nitrogen atom is conjugated to a benzene ring . .
Pharmacokinetics:
Biochemical Analysis
Biochemical Properties
3-(2-Methoxyphenoxy)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with Bacillus sp., leading to the degradation of 3-Phenoxybenzoic acid into this compound, protocatechuate, phenol, and 3,4-dihydroxy phenol . These interactions are crucial for understanding the metabolic pathways and the role of this compound in various biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the degradation of 3-Phenoxybenzoic acid by Bacillus sp. results in the production of this compound, which subsequently affects the cellular processes
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It binds to specific enzymes and proteins, influencing their activity and function. For instance, the degradation of 3-Phenoxybenzoic acid by Bacillus sp. involves the conversion of this compound into this compound, which then interacts with other biomolecules to produce various metabolites
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability, degradation, and long-term effects on cellular function have been studied extensively. For example, the degradation of 3-Phenoxybenzoic acid by Bacillus sp. follows first-order kinetics, with a significant reduction in the half-life of the compound when inoculated with the bacterial strain . These temporal effects are essential for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that varying the dosage can lead to different threshold effects, as well as toxic or adverse effects at high doses. For instance, the use of benzoic acid in animal models has been shown to influence performance, nutrient digestibility, and jejunal digestive physiology
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the degradation of 3-Phenoxybenzoic acid by Bacillus sp. involves the conversion of this compound into this compound, which then participates in various metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its effects. It interacts with transporters and binding proteins, influencing its localization and accumulation. For instance, the degradation of 3-Phenoxybenzoic acid by Bacillus sp. results in the production of this compound, which is then transported and distributed within the cells . These interactions are essential for understanding the transport and distribution of this compound in biochemical research.
Subcellular Localization
The subcellular localization of this compound is crucial for understanding its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the degradation of 3-Phenoxybenzoic acid by Bacillus sp. results in the production of this compound, which is then localized within specific subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2-Methoxyphenoxy)benzoic acid involves the reaction of 2-chlorobenzoic acid with 3-methoxyphenol in the presence of anhydrous potassium carbonate, pyridine, copper powder, and cuprous iodide. The mixture is refluxed for two hours, then basified with sodium carbonate solution and extracted with diethyl ether .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and phenoxy groups can undergo nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, phenols, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-Methoxyphenoxy)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Comparison with Similar Compounds
Similar Compounds
3-Phenoxybenzoic acid: A primary metabolite of synthetic pyrethroid insecticides with similar structural features.
2-(3-Methoxyphenoxy)benzoic acid: An intermediate in the synthesis of xanthone dicarboxylic acids.
Uniqueness
3-(2-Methoxyphenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-methoxyphenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-12-7-2-3-8-13(12)18-11-6-4-5-10(9-11)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDDUAZESJTRQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311842 | |
Record name | 3-(2-Methoxyphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500884-43-5 | |
Record name | 3-(2-Methoxyphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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